molecular formula C17H16N4O2S B4103118 ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate

ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate

Cat. No.: B4103118
M. Wt: 340.4 g/mol
InChI Key: GNWVEAFAKQQJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms Tetrazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and inhibit their function. The thioether linkage may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate.

    Ethyl 4-bromomethylbenzoate: Another precursor used in the synthesis.

    Tetrazole derivatives:

Uniqueness

Ethyl 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzoate is unique due to the combination of the tetrazole ring and the thioether linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-23-16(22)14-10-8-13(9-11-14)12-24-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWVEAFAKQQJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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